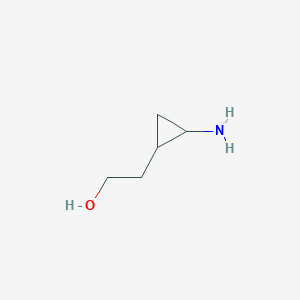
Cyclopropaneethanol, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropaneethanol, 2-amino- is an organic compound with the molecular formula C5H11NO. It is a derivative of cyclopropane, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropaneethanol, 2-amino- can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia under specific conditions. Another method includes the reduction of cyclopropane carboxamide using lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods: Industrial production of Cyclopropaneethanol, 2-amino- typically involves the catalytic hydrogenation of cyclopropane carboxamide. This method is favored due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions: Cyclopropaneethanol, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropane carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield cyclopropylmethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Cyclopropane carboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: N-alkylated or N-acylated cyclopropaneethanol derivatives
Scientific Research Applications
Cyclopropaneethanol, 2-amino- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Cyclopropaneethanol, 2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Cyclopropaneethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Contains an amino group but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclopropane carboxamide: Features a carboxamide group instead of the hydroxyl and amino groups, leading to different chemical properties .
Uniqueness: Cyclopropaneethanol, 2-amino- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-(2-aminocyclopropyl)ethanol |
InChI |
InChI=1S/C5H11NO/c6-5-3-4(5)1-2-7/h4-5,7H,1-3,6H2 |
InChI Key |
DQKLTWONOBQGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















